molecular formula C8H10BrCl2N B3020114 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride CAS No. 1423025-45-9

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B3020114
CAS No.: 1423025-45-9
M. Wt: 270.98
InChI Key: PXDTVVAKCHQPID-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride, also known as BCE, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. BCE is a white crystalline powder that is soluble in water and organic solvents.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Result of Action

The molecular and cellular effects of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the downstream consequences of these interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with targets.

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDTVVAKCHQPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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